9,10,12,13,15,16-Hexabromooctadecanoic acid
Overview
Description
9,10,12,13,15,16-Hexabromooctadecanoic acid is a chemical compound with the linear formula C18H30Br6O2 . It has a molecular weight of 757.863 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 9,10,12,13,15,16-Hexabromooctadecanoic acid is represented by the linear formula C18H30Br6O2 . This indicates that the molecule is composed of 18 carbon atoms, 30 hydrogen atoms, 6 bromine atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 9,10,12,13,15,16-Hexabromooctadecanoic acid are not well-documented in the search results. The compound has a molecular weight of 757.863 .Scientific Research Applications
Plant Resistance and Metabolic Changes : Hexanoic acid, a related compound, has been shown to induce resistance in plants against pathogens. In a study, the application of hexanoic acid to citrus plants led to molecular changes associated with the mevalonic and linolenic pathways, suggesting its role in inducing plant resistance and enhancing the emission of volatile compounds (Llorens et al., 2016).
Chemical Reactions of Fatty Acid Derivatives : Research involving hydroperoxy and hydroxy derivatives of polyunsaturated fatty acids, like hexadecanoic acid, has revealed interesting chemical reactions. For instance, a study explored the reactions of these derivatives under acidic conditions, leading to a variety of products, showcasing the complex chemistry of fatty acid derivatives (Napolitano et al., 2002).
Pheromone Biosynthesis in Insects : The role of hexadecanoic acid in the biosynthesis of sex pheromones in insects like the silkworm moth has been studied. This research enhances our understanding of insect behavior and pheromone production, potentially contributing to pest management strategies (Ando et al., 1988).
Synthesis of Hydroxy Acids : The synthesis of hydroxy acids such as 15-Hydroxypentadecanoic and 16-Hydroxyhexadecanoic acids has been explored. These compounds have potential applications in the development of pharmaceuticals and bioactive substances (Nesmeyanov et al., 1960).
Bioproduction Strains for Chemical Production : Hexanoic acid, a structurally related compound, is used in studying the kinetics of microorganisms like Clostridium kluyveri for the production of chemicals. This research is significant for biotechnological applications, including biofuel production (Candry et al., 2018).
Fatty Acids in Food Products : The determination of hydroxyoctadecadienoic acids in food products like cured meats is another application. This research is crucial for understanding the composition and nutritional value of food products (Song et al., 2016).
Safety And Hazards
properties
IUPAC Name |
9,10,12,13,15,16-hexabromooctadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30Br6O2/c1-2-12(19)14(21)10-16(23)17(24)11-15(22)13(20)8-6-4-3-5-7-9-18(25)26/h12-17H,2-11H2,1H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVWIZLTAYDHDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(CC(C(CC(C(CCCCCCCC(=O)O)Br)Br)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30Br6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30961892 | |
Record name | 9,10,12,13,15,16-Hexabromooctadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30961892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
757.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,10,12,13,15,16-Hexabromooctadecanoic acid | |
CAS RN |
4167-08-2 | |
Record name | 9,10,12,13,15,16-Hexabromooctadecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4167-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,10,12,13,15,16-Hexabromooctadecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004167082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC26990 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26990 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9,10,12,13,15,16-Hexabromooctadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30961892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,10,12,13,15,16-hexabromooctadecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.840 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.